molecular formula C5H8NaO3 B15138971 Sodium 3-methyl-2-oxobutanoate-13C5

Sodium 3-methyl-2-oxobutanoate-13C5

Cat. No.: B15138971
M. Wt: 144.069 g/mol
InChI Key: ZYUOMWUHRSDZMY-JFGXUQBHSA-N
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Description

Sodium 3-methyl-2-oxobutanoate-13C5 is a stable isotope-labeled compound, specifically labeled with carbon-13. It is a derivative of sodium 3-methyl-2-oxobutanoate, which is a precursor of pantothenic acid in Escherichia coli . This compound is primarily used in scientific research, particularly in metabolic studies and drug development processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methyl-2-oxobutanoate-13C5 involves the incorporation of carbon-13 into the molecular structure of sodium 3-methyl-2-oxobutanoate. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the chemical properties of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes purification steps to achieve high purity levels, often exceeding 99%. The compound is then subjected to rigorous quality control measures to ensure consistency and reliability for research applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-methyl-2-oxobutanoate-13C5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

Sodium 3-methyl-2-oxobutanoate-13C5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of sodium 3-methyl-2-oxobutanoate-13C5 involves its role as a precursor in the biosynthesis of pantothenic acid. In Escherichia coli, it is converted into pantothenic acid through a series of enzymatic reactions. The labeled carbon-13 allows researchers to trace the metabolic pathways and study the kinetics of these reactions. The molecular targets include enzymes involved in the biosynthesis pathway, and the labeled compound helps in elucidating the detailed mechanisms of these enzymatic processes .

Comparison with Similar Compounds

  • Sodium 3-methyl-2-oxobutanoate (unlabeled)
  • Sodium 3-methyl-2-oxobutanoate-13C4
  • Sodium 3-methyl-2-oxobutanoate-13C3

Comparison: Sodium 3-methyl-2-oxobutanoate-13C5 is unique due to its specific labeling with five carbon-13 atoms. This extensive labeling provides more detailed information in metabolic studies compared to compounds with fewer labeled carbon atoms.

Properties

Molecular Formula

C5H8NaO3

Molecular Weight

144.069 g/mol

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/i1+1,2+1,3+1,4+1,5+1;

InChI Key

ZYUOMWUHRSDZMY-JFGXUQBHSA-N

Isomeric SMILES

[13CH3][13CH]([13CH3])[13C](=O)[13C](=O)O.[Na]

Canonical SMILES

CC(C)C(=O)C(=O)O.[Na]

Origin of Product

United States

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